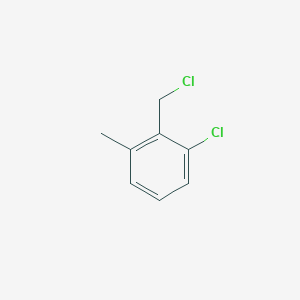

1-Chloro-2-(chloromethyl)-3-methylbenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-(chloromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFRQIVHIHPAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271569 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55676-90-9 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55676-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(chloromethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of 1 Chloro 2 Chloromethyl 3 Methylbenzene

Reactivity of the Chloromethyl Moiety

The chloromethyl group, being a benzylic halide, is the more reactive of the two chlorine-containing functionalities in 1-chloro-2-(chloromethyl)-3-methylbenzene. Its reactivity is largely governed by the stability of the corresponding benzylic carbocation or radical intermediate, which is enhanced by resonance with the adjacent benzene (B151609) ring.

Nucleophilic Substitution Reactions

The chloromethyl group is anticipated to readily undergo nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The carbon atom of the chloromethyl group is electrophilic and accessible to nucleophiles, leading to the displacement of the chloride ion. Benzyl (B1604629) chloride and its derivatives are known to react with a wide range of nucleophiles. For instance, benzyl chloride undergoes nucleophilic substitution with relative ease compared to non-benzylic primary alkyl chlorides due to the phenyl group's ability to stabilize the transition state. The π-system of the benzene ring provides stabilization during the formation of the transition state, which enhances the rate of the S(_N)2 reaction. chemtube3d.com

Typical nucleophilic substitution reactions expected for the chloromethyl group of this compound would include reactions with hydroxides, alkoxides, cyanides, and amines to yield the corresponding alcohols, ethers, nitriles, and amines.

Table 1: Representative Nucleophilic Substitution Reactions of Benzylic Chlorides

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| OH⁻ | Alcohol | Ar-CH₂-Cl + OH⁻ → Ar-CH₂-OH + Cl⁻ |

| RO⁻ | Ether | Ar-CH₂-Cl + RO⁻ → Ar-CH₂-OR + Cl⁻ |

| CN⁻ | Nitrile | Ar-CH₂-Cl + CN⁻ → Ar-CH₂-CN + Cl⁻ |

| NH₃ | Amine | Ar-CH₂-Cl + NH₃ → Ar-CH₂-NH₂ + HCl |

Note: This table is illustrative of reactions for benzylic chlorides and is expected to be applicable to this compound.

Reductive and Oxidative Transformations

The chloromethyl group can also participate in reductive and oxidative transformations. Reductive homocoupling of benzyl chlorides can be achieved using cooperative catalysis, such as a combination of zirconocene (B1252598) and photoredox catalysis, to form bibenzyl derivatives. nih.govchemrxiv.org This type of reaction proceeds through the formation of a benzyl radical intermediate. nih.gov

Oxidative transformations can also be selective to the benzylic position. For instance, studies on related compounds have shown that oxidation can occur at a nitrogen atom attached to a 2-chlorobenzyl group without affecting the chloromethyl moiety directly, but it highlights the potential for selective oxidations in such molecules. researchgate.net The direct oxidation of the chloromethyl group itself would likely require specific reagents to avoid reactions at the more electron-rich aromatic ring.

Radical Reactions of the Side Chain

The side chain of substituted toluenes is susceptible to free radical reactions, particularly under photochemical conditions. The reaction of methylbenzene with chlorine in the presence of ultraviolet light leads to the substitution of hydrogen atoms on the methyl group with chlorine atoms. chemguide.co.uk This occurs via a free radical chain mechanism. chemguide.co.uk By analogy, the chloromethyl group of this compound could undergo further radical chlorination to yield a dichloromethyl or even a trichloromethyl group. libretexts.orgchemguide.co.uk

The mechanism involves three key stages:

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by UV light to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the chloromethyl group to form a benzylic radical and HCl. This benzylic radical then reacts with another chlorine molecule to form the dichlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Studies on the reaction of trichloromethyl radicals with substituted toluenes have shown that the reactivity of benzylic hydrogens is influenced by the electronic effects of the substituents on the aromatic ring. acs.org

Reactivity of the Aryl Chloride Moiety

The aryl chloride in this compound is significantly less reactive towards nucleophilic substitution than the chloromethyl group under standard conditions. The C-Cl bond of an aryl chloride is stronger due to the sp² hybridization of the carbon atom and partial double bond character arising from resonance with the benzene ring. However, this moiety can be activated to participate in various transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions and Mechanistic Studies

Aryl chlorides are valuable substrates in cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis. While generally less reactive than aryl bromides or iodides, advancements in catalyst design have enabled the efficient coupling of aryl chlorides.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. It is widely used for the synthesis of biaryls and other conjugated systems. The use of aryl chlorides in Suzuki-Miyaura couplings has become more common with the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate. This is often the rate-determining step for aryl chlorides.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

For a substrate like this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the aryl chloride position under appropriate conditions, leaving the more reactive chloromethyl group intact, provided the reaction temperature and duration are carefully controlled. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgorganic-chemistry.orgresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | SPhos, XPhos, NHCs | Stabilizes the Pd catalyst and promotes oxidative addition |

| Organoboron Reagent | Arylboronic acid (Ar'-B(OH)₂) | Provides the coupling partner |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

Note: This table presents general conditions for the Suzuki-Miyaura coupling of aryl chlorides. The optimal conditions for this compound would need to be determined experimentally.

The steric hindrance and electronic properties of the substituents on the aryl chloride can influence the reaction rate and efficiency. In the case of this compound, the presence of ortho- and meta-substituents (the chloromethyl and methyl groups, respectively) could impact the approach of the bulky catalyst to the C-Cl bond, potentially requiring more robust catalytic systems. nih.govacs.org

Exploration of Other Metal-Catalyzed Coupling Reactions

The bifunctional nature of this compound, possessing both a C(sp²)-Cl bond on the aromatic ring and a C(sp³)-Cl bond at the benzylic position, presents opportunities for selective cross-coupling reactions. Research into similar dihalogenated hydrocarbons has demonstrated that palladium-based catalysts can effectively discriminate between these two types of carbon-halogen bonds. wikipedia.org This selectivity allows for the targeted formation of new carbon-carbon bonds at the aromatic position while leaving the chloromethyl group intact for subsequent transformations.

Typically, the C(sp²)-Cl bond is more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the C(sp³)-Cl bond of the chloromethyl group, especially under conditions tailored for Suzuki, Stille, or Heck coupling reactions. By carefully selecting the palladium catalyst, ligands, and reaction conditions, a high degree of chemoselectivity can be achieved. For instance, palladium acetate (B1210297) in combination with bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) has proven effective in selectively coupling aryl bromides in the presence of a chloromethyl group. wikipedia.org A similar strategy can be extrapolated for the coupling of the aryl chloride in this compound with various organometallic reagents.

The following table outlines potential metal-catalyzed coupling reactions, predicting the major product based on the higher reactivity of the C(sp²)-Cl bond.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Major Product |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / PCy₃·HBF₄, Base (e.g., Cs₂CO₃) | 2-(chloromethyl)-3-methyl-1,1'-biphenyl derivative |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 2-(chloromethyl)-3-methyl-1,1'-biphenyl derivative |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃, Base (e.g., Et₃N) | 1-(2-(chloromethyl)-3-methylphenyl)alkene |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(chloromethyl)-2-(alkynyl)-3-methylbenzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Base (e.g., NaOt-Bu) | N-(2-(chloromethyl)-3-methylphenyl)amine derivative |

Mechanistic studies on related substrates suggest that these reactions proceed via a standard catalytic cycle involving oxidative addition of the C(sp²)-Cl bond to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The key to selectivity lies in the slower rate of oxidative addition of the benzylic C(sp³)-Cl bond under these conditions.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. chemistry-reaction.comnii.ac.jp The regiochemical outcome of such a reaction on this compound is dictated by the directing effects of the three existing substituents: the chloro (-Cl), the chloromethyl (-CH₂Cl), and the methyl (-CH₃) groups.

The directing influence of each substituent is as follows:

-Cl (at C-1): This is a deactivating but ortho, para-directing group. It directs incoming electrophiles to positions 2, 4, and 6. However, position 2 is already substituted.

-CH₂Cl (at C-2): The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom, and it is considered an ortho, para-director. It would direct incoming electrophiles to positions 3, 5, and 1 (relative to its own position), which corresponds to absolute positions 6 and 4 on the ring.

-CH₃ (at C-3): The methyl group is an activating and ortho, para-directing group. It strongly directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already substituted.

Considering the combined influence of these groups, there is a strong consensus in their directing effects. All three substituents direct incoming electrophiles to positions 4 and 6. The methyl group is the strongest activating group, reinforcing these positions. Position 5 is sterically hindered by the adjacent methyl and chloromethyl groups. Therefore, electrophilic attack is predicted to occur predominantly at the C-4 and C-6 positions, leading to a mixture of two main regioisomers.

The table below summarizes the expected major products for several common electrophilic aromatic substitution reactions. dalalinstitute.commasterorganicchemistry.com

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Chloro-2-(chloromethyl)-5-methyl-4-nitrobenzene and 1-Chloro-2-(chloromethyl)-5-methyl-6-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene and 6-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(5-Chloro-4-(chloromethyl)-3-methylphenyl)ethan-1-one and 1-(3-Chloro-2-(chloromethyl)-5-methylphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Chloro-4-(chloromethyl)-3-methylbenzenesulfonic acid and 3-Chloro-2-(chloromethyl)-5-methylbenzenesulfonic acid |

The reaction involves the attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. chemistry-reaction.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substitution product. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a reactive benzylic halide adjacent to other ring substituents, allows for the exploration of potential intramolecular reactions, although such processes are not widely documented for this specific compound.

A common type of intramolecular reaction for molecules containing both an aromatic ring and an electrophilic side chain is the intramolecular Friedel-Crafts alkylation . masterorganicchemistry.com In this reaction, the benzylic carbon of the chloromethyl group would act as the electrophile, and the aromatic ring would serve as the nucleophile. However, for this compound, this reaction is highly unlikely to proceed in a simple intramolecular fashion. The chloromethyl group is positioned at C-2, and cyclization would require attack at either the C-1 or C-3 position, which are already substituted. Attack at the C-6 position, while electronically feasible, would necessitate the formation of a highly strained four-membered ring fused to the benzene ring, a process that is energetically unfavorable.

A more plausible, albeit indirect, rearrangement process is the Sommelet-Hauser rearrangement . wikipedia.orgchemistry-reaction.comdalalinstitute.com This reaction is characteristic of certain benzyl quaternary ammonium (B1175870) salts. numberanalytics.com To undergo this rearrangement, this compound would first need to be converted into a quaternary ammonium salt. This can be achieved by reacting it with a tertiary amine, such as trimethylamine (B31210).

The hypothetical two-step process would be:

Quaternization: Reaction of this compound with trimethylamine ((CH₃)₃N) to form the benzyltrimethylammonium (B79724) chloride salt.

Rearrangement: Treatment of the resulting ammonium salt with a strong base, like sodium amide (NaNH₂).

The mechanism of the Sommelet-Hauser rearrangement involves the deprotonation of an acidic proton. While the benzylic protons are acidic, deprotonation of one of the N-methyl groups leads to a nitrogen ylide. This ylide then undergoes a chemistry-reaction.comdalalinstitute.com-sigmatropic rearrangement, where the aromatic ring is alkylated at the ortho position to the original benzylic carbon. wikipedia.org In this specific case, the rearrangement would introduce a new methyl group at the C-6 position of the benzene ring. Subsequent aromatization would yield the final rearranged product.

The predicted outcome of this two-step sequence is shown below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | N-Alkylation | (CH₃)₃N | (2-chloro-6-methylbenzyl)trimethylammonium chloride |

| 2 | Sommelet-Hauser Rearrangement | NaNH₂ | 2-Chloro-N,N,6-trimethylbenzylamine |

This rearrangement provides a pathway for C-C bond formation at a sterically hindered position, representing a potential, though multi-step, intramolecular process originating from the target compound. Other rearrangements or cyclizations would likely require more significant structural modifications or the presence of other interacting functional groups.

Derivatization and Structural Modification of 1 Chloro 2 Chloromethyl 3 Methylbenzene

Synthesis of Novel Derivatives Utilizing the Chloromethyl Group

The chloromethyl group (-CH2Cl) is the primary site for derivatization on the 1-Chloro-2-(chloromethyl)-3-methylbenzene molecule. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. vedantu.com This reactivity allows for the synthesis of diverse classes of compounds.

The general mechanism involves the displacement of the chloride ion by a nucleophile. Common transformations include the synthesis of alcohols, ethers, nitriles, and amines. For instance, reaction with hydroxide (B78521) ions yields the corresponding benzyl (B1604629) alcohol, while alkoxides produce ethers. The introduction of a cyano group, a versatile synthetic precursor, can be achieved using cyanide salts. Similarly, amines can be synthesized through reactions with ammonia (B1221849) or primary/secondary amines.

Table 1: Examples of Derivatives from Nucleophilic Substitution

| Nucleophile (Reagent) | Resulting Functional Group | Derivative Class |

|---|---|---|

| OH⁻ (e.g., NaOH) | -CH₂OH | Benzyl Alcohol |

| RO⁻ (e.g., NaOR) | -CH₂OR | Benzyl Ether |

| CN⁻ (e.g., NaCN) | -CH₂CN | Benzyl Nitrile |

| NH₃ | -CH₂NH₂ | Primary Benzyl Amine |

| RNH₂ | -CH₂NHR | Secondary Benzyl Amine |

Modification of Ring Substitution Patterns

Further modification of the this compound structure can be achieved by altering the substitution pattern on the aromatic ring through electrophilic aromatic substitution reactions. The outcome of such reactions is dictated by the directing effects of the three existing substituents:

Chloro (-Cl) group: Deactivating, ortho-, para-directing.

Methyl (-CH₃) group: Activating, ortho-, para-directing.

Chloromethyl (-CH₂Cl) group: Weakly deactivating, meta-directing.

The combined influence of these groups, along with steric considerations, determines the position of incoming electrophiles. The activating methyl group and the deactivating but ortho-, para-directing chloro group will primarily govern the regioselectivity. Reactions such as nitration (using a mixture of nitric and sulfuric acid) or further halogenation (using a halogen in the presence of a Lewis acid catalyst) would likely lead to substitution at the positions most activated and sterically accessible. scribd.combyjus.com Given the existing 1,2,3-substitution pattern, the C5 position is the most probable site for electrophilic attack, being para to the methyl group and ortho to the chloro group.

Structure-Reactivity Relationships of Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to the aromatic ring, in particular, can have a profound impact on the reactivity of the benzylic chloromethyl group.

The introduction of an electron-withdrawing group (EWG), such as a nitro group (-NO₂), onto the ring would generally decrease the rate of Sₙ1-type reactions at the benzylic carbon. This is because an EWG would destabilize the formation of the intermediate benzylic carbocation. Conversely, the addition of an electron-donating group (EDG) would stabilize the carbocation, thereby increasing the rate of Sₙ1 reactions. The reactivity in Sₙ2 reactions is also affected, though more influenced by steric factors around the reaction center. byjus.com

Table 2: Influence of Ring Substituents on Benzylic Reactivity

| Added Ring Substituent | Electronic Effect | Effect on Sₙ1 Reactivity of -CH₂Cl | Reason |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreased | Destabilizes benzylic carbocation intermediate. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increased | Stabilizes benzylic carbocation intermediate through resonance. |

| -Br (Bromo) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slightly Decreased | Net deactivating effect destabilizes carbocation. |

Comparative Studies with Isomeric and Analogous Halogenated Toluene (B28343) Derivatives

The reactivity of this compound can be better understood through comparison with its isomers and analogues, such as o-chlorobenzyl chloride and p-chlorobenzyl chloride. nist.govnih.gov The primary difference in reactivity often stems from steric and electronic effects.

In this compound, the chloromethyl group is positioned between a chloro group and a methyl group. This arrangement creates significant steric hindrance around the benzylic carbon. This crowding is expected to impede the approach of nucleophiles, thereby reducing the rate of Sₙ2 reactions compared to less hindered isomers like p-chlorobenzyl chloride, where the chloromethyl group is relatively unencumbered. nih.gov Even compared to o-chlorobenzyl chloride, the additional methyl group in the target compound adds further steric bulk. nist.gov

Table 3: Qualitative Reactivity Comparison

| Compound | Relative Steric Hindrance at -CH₂Cl | Predicted Relative Reactivity in Sₙ2 Reactions |

|---|---|---|

| This compound | High | Low |

| o-Chlorobenzyl chloride (1-Chloro-2-(chloromethyl)benzene) nist.gov | Moderate | Moderate |

| p-Chlorobenzyl chloride (1-Chloro-4-(chloromethyl)benzene) nih.gov | Low | High |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-Chloro-2-(chloromethyl)-3-methylbenzene by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their coupling with adjacent protons on the benzene (B151609) ring. The two protons of the chloromethyl (-CH₂Cl) group are expected to produce a singlet in the range of 4.5 to 4.8 ppm. The three protons of the methyl (-CH₃) group would also likely appear as a singlet, but further upfield, generally between 2.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the approximate range of 125-140 ppm. The carbon of the chloromethyl group is anticipated to appear around 45 ppm, while the methyl group's carbon signal would be found in the upfield region, typically between 15 and 20 ppm.

A detailed analysis of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.1-7.4 | Multiplet | 3H | Ar-H |

| Chloromethyl-H | ~4.7 | Singlet | 2H | -CH₂Cl |

| Methyl-H | ~2.4 | Singlet | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic-C | ~138 | C-Cl |

| Aromatic-C | ~136 | C-CH₂Cl |

| Aromatic-C | ~134 | C-CH₃ |

| Aromatic-CH | ~130 | Ar-CH |

| Aromatic-CH | ~129 | Ar-CH |

| Aromatic-CH | ~127 | Ar-CH |

| Chloromethyl-C | ~45 | -CH₂Cl |

| Methyl-C | ~18 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would exhibit several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The presence of the benzene ring would also be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the methyl and chloromethyl groups would likely appear just below 3000 cm⁻¹. A crucial absorption band for the C-Cl bond of the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (174.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The [M]⁺ peak will be accompanied by an [M+2]⁺ peak with an intensity of about 65% of the [M]⁺ peak, and an [M+4]⁺ peak with an intensity of about 10% of the [M]⁺ peak, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a chlorine atom to form a stable benzylic carbocation. The base peak in the spectrum might correspond to the [M-Cl]⁺ fragment (m/z 139) or the [M-CH₂Cl]⁺ fragment (m/z 125).

| Ion Fragment | m/z (for ³⁵Cl) | Description |

| [C₈H₈Cl₂]⁺ | 174 | Molecular Ion ([M]⁺) |

| [C₈H₈Cl]⁺ | 139 | Loss of a chlorine radical |

| [C₇H₅Cl]⁺ | 125 | Loss of a chloromethyl radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique could be used to determine the precise bond lengths, bond angles, and crystal packing of this compound, should a suitable single crystal be obtained. As of now, publicly available crystal structure data for this specific compound is limited. If a crystallographic study were performed, it would offer unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the chloromethyl group relative to the ring.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or isomers.

Gas Chromatography (GC): Given its volatility, GC is a highly suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would likely provide good separation. A flame ionization detector (FID) would offer high sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment. A reversed-phase method using a C18 column would be appropriate. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A UV detector set to a wavelength where the benzene ring absorbs, typically around 254 nm, would be used for detection. This method is effective for separating the target compound from less volatile impurities or starting materials.

Theoretical and Computational Studies on 1 Chloro 2 Chloromethyl 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool to investigate the electronic structure and reactivity of 1-Chloro-2-(chloromethyl)-3-methylbenzene. These calculations would provide insights into the molecule's fundamental properties. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

Note: The table above is for illustrative purposes only, as specific computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to explore the conformational landscape and intermolecular interactions of this compound. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), researchers could identify the most stable conformations (i.e., the lowest energy spatial arrangements of the atoms). The flexibility of the chloromethyl group and its rotational barrier would be of particular interest. Furthermore, MD simulations can elucidate how molecules of this compound interact with each other in a condensed phase, providing insights into properties like boiling point and solubility.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling potential reactions, such as nucleophilic substitution at the benzylic carbon. Theoretical calculations would be used to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the compound. For this compound, these predictions would be compared with experimental spectra for confirmation of its structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts are based on the electronic environment of each nucleus and are a powerful tool for structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These frequencies correspond to the stretching and bending of chemical bonds and are observed as absorption bands in an infrared (IR) spectrum. The calculated IR spectrum can be used to identify the functional groups present in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | - |

| ¹H NMR | Chemical Shift (CH₂Cl) | - |

| ¹H NMR | Chemical Shift (CH₃) | - |

| ¹³C NMR | Chemical Shift (Ar-C) | - |

| ¹³C NMR | Chemical Shift (CH₂Cl) | - |

| ¹³C NMR | Chemical Shift (CH₃) | - |

| IR | C-H stretch (aromatic) | - |

| IR | C-H stretch (aliphatic) | - |

| IR | C-Cl stretch | - |

Note: The table above is for illustrative purposes only, as specific computational data for this compound is not available.

Applications in Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

1-Chloro-2-(chloromethyl)-3-methylbenzene is recognized as a useful building block in organic synthesis due to its reactive functional groups. The presence of a chloromethyl group provides a site for nucleophilic substitution, allowing for the introduction of a variety of other functional groups and the extension of the carbon skeleton. The chloro and methyl groups on the benzene (B151609) ring also influence the reactivity and stereochemistry of reactions, making it a versatile precursor for more complex structures.

Precursor to Pharmaceutical Intermediates

While specific examples of blockbuster drugs derived directly from this compound are not prevalent in publicly available literature, its structural motifs are relevant to the synthesis of pharmaceutical intermediates. Chlorinated aromatic compounds are integral components of many active pharmaceutical ingredients (APIs). The substitution pattern of this compound, with reactive sites at the chloromethyl group and potential for further functionalization on the aromatic ring, makes it a candidate for the synthesis of novel therapeutic agents. For instance, related benzyl (B1604629) chloride derivatives are widely used as starting materials in the synthesis of various pharmaceuticals.

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound and its derivatives have potential applications in the agrochemical industry. Chlorinated toluenes and their derivatives are known precursors to a range of pesticides and herbicides. The specific arrangement of substituents on the benzene ring of this compound can be exploited to create molecules with desired biological activity against pests and weeds. Research in this area often focuses on creating novel structures that are effective and have favorable environmental profiles.

Role in Polymer Chemistry and Novel Materials Development

The chloromethyl group in this compound makes it a valuable monomer or functionalizing agent in polymer chemistry. This reactive group can be used to introduce the 2-chloro-3-methylbenzyl moiety into polymer backbones or as side chains. Such functionalized polymers can exhibit unique properties, including altered solubility, thermal stability, and reactivity, making them suitable for a variety of specialized applications in materials science. For example, polymers containing benzyl chloride functionalities can be further modified through post-polymerization reactions to create materials with tailored properties for applications such as resins, coatings, and advanced composites.

Utility in Ligand Synthesis for Catalysis

The structure of this compound lends itself to the synthesis of bidentate and polydentate ligands for use in catalysis. The chloromethyl group can be readily converted into other coordinating groups, such as phosphines, amines, or ethers. The proximity of the chloro and methyl groups can provide steric hindrance that influences the coordination geometry and catalytic activity of the resulting metal complexes. These tailored ligands can be used in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations, where the ligand structure plays a crucial role in determining the efficiency and selectivity of the catalyst.

Future Research Directions and Emerging Areas

Development of Green and Sustainable Synthesis Methodologies

Traditional synthesis routes for benzyl (B1604629) chlorides often involve the free-radical chlorination of toluenes using elemental chlorine under UV irradiation. mdpi.com This method typically suffers from a lack of selectivity, leading to mixtures of products, including polychlorinated species and ring-chlorinated isomers, which complicates purification and generates significant waste. mdpi.comchemguide.co.uk Future research is focused on developing greener alternatives that offer higher selectivity, use safer reagents, and operate under milder conditions.

Key research thrusts include:

Photocatalysis: Visible-light-mediated photocatalysis represents a promising green strategy. organic-chemistry.org This approach can utilize safe chlorine sources like N-chlorosuccinimide (NCS) in conjunction with an organic photocatalyst, enabling benzylic C-H bond chlorination under mild, metal-free conditions. mdpi.comorganic-chemistry.org Such methods could be adapted for the selective synthesis of 1-Chloro-2-(chloromethyl)-3-methylbenzene from 1-chloro-2,3-dimethylbenzene, minimizing the formation of undesired byproducts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in chlorination reactions, often in the absence of traditional solvents. mdpi.com Exploring microwave-assisted chlorination of the appropriate precursor with reagents like NCS could provide a rapid and efficient synthesis pathway. mdpi.com

Alternative Chlorinating Agents: Research into replacing hazardous reagents like sulfuryl chloride or elemental chlorine is critical. google.com The use of N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) provides a more controlled and safer method for benzylic chlorination. mdpi.com

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Free-Radical Chlorination | Cl₂ | UV Light / High Temperature | Inexpensive Reagents | Low selectivity, harsh conditions, hazardous reagents mdpi.comchemguide.co.uk |

| Visible-Light Photocatalysis | N-chlorosuccinimide (NCS), Organic Photocatalyst | Visible Light, Room Temperature | High selectivity, mild conditions, safer reagents, metal-free mdpi.comorganic-chemistry.org | Higher catalyst cost, potential scalability challenges |

| Microwave-Assisted Synthesis | NCS | Microwave Irradiation | Rapid reaction times, high yields mdpi.com | Requires specialized equipment |

Exploration of Novel Catalytic Systems for Functionalization

The primary reactive site of this compound is the chloromethyl group, which is susceptible to nucleophilic substitution. Future research will focus on employing novel catalytic systems to precisely and efficiently transform this group into a wide array of other functionalities, thereby creating new, high-value molecules.

Emerging areas of catalytic exploration include:

Copper-Catalyzed Cross-Coupling: Copper catalysts are effective for various cross-coupling reactions. organic-chemistry.org Research into copper-catalyzed systems could facilitate the odorless and efficient synthesis of benzylic sulfides from this compound and a suitable sulfur source, avoiding the use of malodorous thiols. organic-chemistry.org Similar systems could be developed for C-N and C-O bond formation.

Organocatalysis: The use of metal-free organocatalysts is a cornerstone of green chemistry. researchgate.net Investigating organocatalytic methods for the substitution of the benzylic chloride could provide pathways to complex molecules while avoiding residual metal contamination, which is particularly important for pharmaceutical applications.

Phase-Transfer Catalysis: For reactions involving nucleophiles with poor solubility in organic solvents, phase-transfer catalysis offers a powerful solution. This technique can enhance reaction rates for substituting the chloromethyl group with a variety of nucleophiles (e.g., cyanide, azide, phenoxides), expanding the synthetic utility of the compound.

| Catalytic System | Target Transformation | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Copper-Catalysis | C-S Coupling | Aryl dithiocarbamates, Na₂S₂O₃ organic-chemistry.org | Benzylic Thioether |

| Palladium-Catalysis | C-C Coupling (e.g., Suzuki, Sonogashira) | Boronic acids, Alkynes | Substituted Benzyl Group |

| Organocatalysis | C-N Coupling | Amines, Azoles researchgate.net | Benzylic Amine |

| Phase-Transfer Catalysis | C-O Coupling | Alcohols, Phenols | Benzylic Ether |

Advanced Applications in Materials Science

The bifunctional nature of this compound makes it an attractive building block for advanced materials. The reactive chloromethyl group can be used to anchor the molecule to polymer chains or surfaces, while the substituted aromatic ring influences the bulk properties of the resulting material.

Future research in this area could target:

Specialty Polymers and Copolymers: Similar to how 1-(chloromethyl)-3-vinylbenzene (B3052250) is a key monomer for producing specialty polymers, this compound can be converted into novel monomers. For instance, the chloromethyl group can be reacted with a nucleophile containing a polymerizable group (like a vinyl or acrylate (B77674) moiety) to create a new monomer. The specific 1,2,3-substitution pattern on the benzene (B151609) ring would influence the resulting polymer's properties, such as its glass transition temperature, thermal stability, and solubility.

Polymer Cross-linking: Analogous to 1,4-Bis(chloromethyl)benzene, which is used as a cross-linking agent, the title compound can be used to create cross-linked polymer networks. jlu.edu.cn Its single reactive site per molecule would make it a chain-end functionalizing or grafting agent, allowing for precise control over polymer architecture.

Functional Porous Materials: The compound could be used in the synthesis of porous organic polymers or metal-organic frameworks (MOFs). Its structure could be incorporated into a larger network, and the chlorine and methyl substituents would tune the surface properties and pore environment of the material, making it potentially useful for gas sorption or as a catalyst support.

| Application Area | Role of this compound | Potential Material Properties |

|---|---|---|

| Specialty Monomer Synthesis | Precursor to functional monomers | Enhanced thermal stability, specific optical properties |

| Polymer Architecture Control | Grafting or chain-end functionalizing agent | Modified solubility, tailored mechanical properties |

| Porous Adsorbents | Building block for cross-linked polymers jlu.edu.cn | Selective adsorption of organic molecules |

| Optical Films | Component in macromolecular materials | High refractive index, durability researchgate.net |

Integration with Machine Learning and AI for Reaction Prediction

Future integration of AI and ML in the study of this compound will likely involve:

Predicting Synthesis Regioselectivity: When synthesizing the compound from precursors like 2,3-dimethylchlorobenzene, ML models can predict the most likely site of chlorination on the methyl groups. Models trained on large datasets of halogenation reactions have achieved high accuracy in predicting regioselectivity. digitellinc.comacs.org This allows researchers to select conditions that favor the desired isomer, minimizing wasteful experimentation. digitellinc.com

Forecasting Functionalization Reactivity: AI can predict the reactivity of the chloromethyl group towards various nucleophiles. By using molecular descriptors and quantum mechanical features as inputs, ML algorithms like Light Gradient Boosting Machine (LightGBM) or Random Forest (RF) can predict reaction rate constants. acs.orgnih.gov This helps in selecting the most efficient catalytic system for a desired transformation.

Accelerating Discovery of New Reactions: AI can be used to screen virtual libraries of reactants and catalysts to identify novel and efficient transformations of this compound. This accelerates the discovery of new derivatives and materials with desirable properties.

| Research Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis Design | Regioselectivity Prediction digitellinc.comacs.org | Optimized conditions for higher yield of the target isomer |

| Functionalization | Reaction Rate and Yield Prediction rjptonline.orgnih.gov | Selection of optimal catalysts and reagents without extensive screening |

| Materials Development | Property Prediction | In-silico design of polymers with desired properties before synthesis |

| Process Optimization | Automated Reaction Planning | More efficient, economical, and sustainable chemical processes digitellinc.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。